Deoxyshikonin

概要

説明

デオキシシコニンは、特定の植物、特にムラサキ科植物の根に含まれる天然のナフトキノン化合物です。それはシコニンの誘導体であり、鮮やかな赤色で知られています。 デオキシシコニンは、その多様な生物活性と潜在的な治療用途により、大きな関心を集めています .

準備方法

合成経路と反応条件: デオキシシコニンは、化学合成やバイオテクノロジー的手法を含むさまざまな方法で合成できます。一般的な方法の1つは、植物細胞と組織培養系を使用し、そこで化合物が制御された条件下で生成されることです。 たとえば、生分解性エステル系足場上に固定化されたRindera graecaの毛状根培養の使用は、デオキシシコニンの生産を強化することが示されています .

工業生産方法: デオキシシコニンの工業生産には、バイオリアクターでの植物根の栽培がしばしば含まれます。根は、特定のエリシターまたは前駆体の適用などのストレス誘発条件にさらされ、デオキシシコニンの収量を高めます。 この方法は、化合物の生物活性を維持しながら、大規模生産を可能にします .

化学反応の分析

反応の種類: デオキシシコニンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を改変し、生物活性を高めるために重要です。

一般的な試薬と条件:

酸化: デオキシシコニンは、酸性または塩基性条件下で、過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して実行できます。

置換: 置換反応には、通常、ハロゲン化剤または求核剤を使用して、デオキシシコニン分子に新しい官能基を導入することが含まれます。

生成される主な生成物: これらの反応から生成される主な生成物には、アセチルシコニンやジメチルアクリルシコニンなどのデオキシシコニンのさまざまな誘導体があります。 これらの誘導体は、多くの場合、親化合物と比較して生物活性を高めています .

4. 科学研究の用途

デオキシシコニンは、次のような幅広い科学研究の用途があります。

科学的研究の応用

Antibacterial Properties

Mechanism of Action

Deoxyshikonin exhibits potent antibacterial activity, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. Studies have shown that this compound can inhibit the adhesion and colonization of H. pylori in vivo, demonstrating superior efficacy compared to traditional triple therapy regimens. A dosage of 7 mg/kg was found to significantly reduce bacterial colonization in mouse models .

Effects on Biofilms

Research indicates that this compound is effective against biofilm formation by Staphylococcus aureus, outperforming its effects on other bacteria like Escherichia coli and Pseudomonas aeruginosa . This suggests its potential as a therapeutic agent in treating infections where biofilm formation complicates treatment.

Anticancer Applications

Inhibition of Cancer Cell Viability

this compound has been studied for its anticancer properties, particularly in acute myeloid leukemia (AML) and cervical cancer. It inhibits glycolysis in AML cells, leading to decreased glucose consumption and reduced cell viability . In cervical cancer cells, this compound triggers apoptosis through the downregulation of inhibitor of apoptosis proteins (IAPs) and activation of caspase pathways .

Gene Expression Modulation

In a study profiling gene expression in porcine epithelial cells treated with this compound, significant alterations were observed in genes related to immunomodulatory pathways, indicating its potential role in cancer therapy by modulating immune responses .

Wound Healing Properties

Promotion of Wound Healing

this compound has been shown to enhance wound healing processes, particularly in diabetic models. It promotes the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2), which are crucial for angiogenesis and tissue repair . In diabetic mice, treatment with this compound resulted in improved wound closure rates compared to untreated controls.

Clinical Implications

Clinical studies have demonstrated that this compound can significantly improve healing outcomes in patients with delayed wound healing conditions. Its application could be beneficial for patients suffering from chronic wounds or those undergoing surgical recovery .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

作用機序

デオキシシコニンは、さまざまな分子標的と経路を通じてその効果を発揮します。重要なメカニズムの1つは、ヘムオキシゲナーゼ-1(HO-1)の誘導とp38シグナル伝達経路の活性化です。 これにより、抗酸化および抗炎症反応のアップレギュレーション、ならびに癌細胞のアポトーシスの誘導が起こります . さらに、デオキシシコニンは、低酸素誘導因子(HIF)およびPI3K / Akt / mTOR経路と相互作用することが示されており、抗癌特性にさらに寄与しています .

類似化合物との比較

デオキシシコニンは、シコニン、アセチルシコニン、ジメチルアクリルシコニンなどの他のナフトキノン化合物と構造的に似ています。それは、その特定の生物活性と治療の可能性においてユニークです。たとえば:

シコニン: デオキシシコニンとシコニンの両方が抗炎症および抗癌活性を示しますが、デオキシシコニンは、創傷治癒を促進し、特定の癌細胞株を阻害するのにより効果的であることがわかっています.

アセチルシコニン: アセチルシコニンは、デオキシシコニンの誘導体であり、同様の生物活性を共有しています。

ジメチルアクリルシコニン: この化合物は、デオキシシコニンの別の誘導体であり、強力な抗菌および抗真菌活性で知られています。

生物活性

Deoxyshikonin, a natural compound derived from the roots of Lithospermum erythrorhizon and other related plants, has garnered attention for its diverse biological activities. This article explores its effects on various diseases, particularly focusing on cancer, antimicrobial properties, and its potential in overcoming drug resistance.

Overview of this compound

This compound is a naphthoquinone derivative that has been studied for its pharmacological properties. It exhibits anti-inflammatory, antibacterial, and anticancer activities. The mechanism of action often involves the modulation of signaling pathways and gene expression.

This compound has been shown to inhibit the viability of various cancer cells by targeting specific metabolic pathways. For instance, it suppresses glycolysis in acute myeloid leukemia (AML) cells by inhibiting the expression and activity of pyruvate kinase M2 (PKM2), a key enzyme in glucose metabolism. This suppression is mediated through the inactivation of the Akt/mTOR signaling pathway, leading to increased apoptosis in AML cells .

Case Study: Acute Myeloid Leukemia

A study demonstrated that this compound treatment resulted in:

- Increased Apoptosis : Flow cytometry showed a concentration-dependent increase in apoptotic rates in THP-1 and HL60 AML cell lines.

- Caspase Activation : Enhanced caspase-3/7 activity was observed, indicating activation of apoptotic pathways.

- PKM2 Downregulation : Both mRNA and protein levels of PKM2 were significantly reduced following treatment .

Against Helicobacter pylori

This compound exhibits potent antibacterial activity against Helicobacter pylori, a bacterium associated with gastric diseases. In vitro studies revealed:

- Minimum Inhibitory Concentration (MIC) : this compound had an MIC of 0.5–1 µg/mL against H. pylori.

- In Vivo Efficacy : In mouse models, a dosage of 7 mg/kg significantly reduced bacterial colonization and repaired gastric mucosal damage better than standard triple therapy .

Overcoming Drug Resistance

This compound has also been investigated for its role in overcoming drug resistance in cancer therapies. A notable study on non-small-cell lung cancer (NSCLC) found that:

- Cisplatin Resistance : this compound suppressed cisplatin resistance by inhibiting the Akt signaling pathway, which is linked to the expression of ATP-binding cassette subfamily B member 1 (ABCB1), a protein associated with drug efflux.

- Enhanced Apoptosis : The compound increased cisplatin-induced apoptosis in resistant cell lines .

Gene Expression Modulation

Recent research utilized RNA sequencing to profile gene expression changes induced by this compound in porcine epithelial cells. Findings indicated:

- Induction of Host Defense Peptides : this compound enhanced the expression of antimicrobial peptides, suggesting a role in innate immunity.

- Minimal Inflammatory Response : The compound had limited effects on pro-inflammatory cytokine genes, indicating a potential for therapeutic use with reduced side effects .

Summary Table of Biological Activities

特性

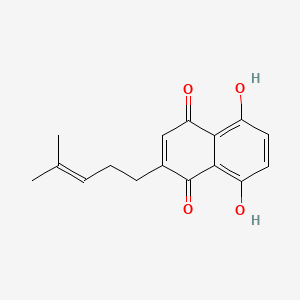

IUPAC Name |

5,8-dihydroxy-2-(4-methylpent-3-enyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h4,6-8,17-18H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMDIEGPEURZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195660 | |

| Record name | Deoxyshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43043-74-9 | |

| Record name | Deoxyshikonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43043-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyshikonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043043749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arnebin 7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deoxyshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxyshikonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。